1-Methyl-4-(2-methylphenyl)piperidin-4-ol
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Overview
Description
1-Methyl-4-(2-methylphenyl)piperidin-4-ol is a compound that belongs to the piperidine class of chemicals. Piperidine is a six-membered heterocyclic amine that is widely used in the synthesis of various organic compounds, including pharmaceuticals . The compound this compound is known for its unique structure, which includes a piperidine ring substituted with a methyl group and a 2-methylphenyl group.
Preparation Methods
The synthesis of 1-Methyl-4-(2-methylphenyl)piperidin-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-piperidone with 2-methylbenzyl chloride in the presence of a base such as sodium hydride. The reaction is typically carried out in an organic solvent like toluene under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Methyl-4-(2-methylphenyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups present.
Scientific Research Applications
1-Methyl-4-(2-methylphenyl)piperidin-4-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-4-(2-methylphenyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound is known to interact with various receptors in the central nervous system, including dopamine and serotonin receptors . These interactions can modulate neurotransmitter release and uptake, leading to potential therapeutic effects in conditions such as depression and anxiety .
Comparison with Similar Compounds
1-Methyl-4-(2-methylphenyl)piperidin-4-ol can be compared with other piperidine derivatives such as:
Evodiamine: Another piperidine alkaloid with potential anticancer and anti-inflammatory effects.
Matrine: A piperidine alkaloid with antiviral and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperidine derivatives .
Properties
IUPAC Name |
1-methyl-4-(2-methylphenyl)piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11-5-3-4-6-12(11)13(15)7-9-14(2)10-8-13/h3-6,15H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZYUUDRPVMFDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2(CCN(CC2)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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